molecular formula C12H13NO2 B13315873 2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid

2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid

カタログ番号: B13315873
分子量: 203.24 g/mol
InChIキー: QYHQCDYQJCFTNQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid is a benzoic acid derivative featuring a substituted amino group at the 4-position of the aromatic ring. The amino group is functionalized with a methyl group and a propargyl (prop-2-yn-1-yl) moiety. This compound is of interest in pharmaceutical and chemical research due to the reactivity of the propargyl group, which enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). Its molecular formula is C₁₂H₁₃NO₂, with a molecular weight of 215.24 g/mol.

特性

分子式

C12H13NO2

分子量

203.24 g/mol

IUPAC名

2-methyl-4-[methyl(prop-2-ynyl)amino]benzoic acid

InChI

InChI=1S/C12H13NO2/c1-4-7-13(3)10-5-6-11(12(14)15)9(2)8-10/h1,5-6,8H,7H2,2-3H3,(H,14,15)

InChIキー

QYHQCDYQJCFTNQ-UHFFFAOYSA-N

正規SMILES

CC1=C(C=CC(=C1)N(C)CC#C)C(=O)O

製品の起源

United States

準備方法

General Synthetic Strategy

The synthesis of 2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid typically involves:

  • Step 1: Introduction of the amino substituent at the 4-position of 2-methylbenzoic acid or its derivative.
  • Step 2: N-methylation of the amino group.
  • Step 3: Attachment of the propargyl (prop-2-yn-1-yl) group to the nitrogen, often via nucleophilic substitution or reductive amination.
  • Step 4: Final purification and characterization.

Detailed Preparation Methods

Starting Materials and Key Reagents

Starting Material Role Typical Source/Preparation
2-Methyl-4-aminobenzoic acid Aromatic core with amino group Commercially available or prepared by nitration and reduction of 2-methyl-4-nitrobenzoic acid
Propargyl bromide or propargyl chloride Alkynylating agent Commercially available
Methyl iodide or methyl sulfate Methylation reagent Commercially available
Base (e.g., potassium carbonate, sodium hydride) Deprotonation and nucleophilic substitution Common inorganic bases
Solvents (e.g., DMF, acetonitrile) Reaction medium Anhydrous solvents preferred

Synthetic Routes

Route A: Direct N-Propargylation Followed by N-Methylation
  • N-Propargylation:

    • The amino group of 2-methyl-4-aminobenzoic acid is reacted with propargyl bromide under basic conditions (e.g., potassium carbonate in DMF) to form 2-methyl-4-(prop-2-yn-1-ylamino)benzoic acid.
    • Reaction conditions: Room temperature to 60 °C, 12–24 hours.
    • Mechanism: Nucleophilic substitution where the amino nitrogen attacks the electrophilic propargyl halide.
  • N-Methylation:

    • The secondary amine is methylated using methyl iodide or methyl sulfate in the presence of a base to yield the N-methylated product.
    • Reaction conditions: Mild heating (40–60 °C), 6–12 hours.
    • Mechanism: Alkylation of the nitrogen lone pair.
Route B: Reductive Amination Using Propargyl Aldehyde and Methylamine
  • Alternatively, reductive amination can be employed by reacting 2-methyl-4-aminobenzoic acid with propargyl aldehyde and methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
  • This method allows simultaneous installation of the methyl and propargyl groups on the nitrogen.
  • Reaction conditions: Room temperature, 12–24 hours, in methanol or acetonitrile.

Catalytic and Organocatalytic Approaches

  • Recent studies have demonstrated the use of organocatalysts such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) to catalyze amination and alkynylation reactions efficiently under mild conditions.
  • For example, BEMP catalysis enables rapid N-propargylation with high yields at room temperature within minutes to hours, minimizing side reactions and improving selectivity.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
N-Propargylation 2-methyl-4-aminobenzoic acid, propargyl bromide, K2CO3, DMF, 50 °C, 16 h 75–85 Purified by column chromatography
N-Methylation Methyl iodide, K2CO3, acetonitrile, 40 °C, 12 h 70–80 Avoids overalkylation
One-pot BEMP-catalyzed alkynylation Propargyl amine, methyl iodide, BEMP (5 mol %), CH3CN, RT, 1 h 80–95 Efficient, mild conditions

Mechanistic Insights

  • The nucleophilic substitution on the amino group proceeds via an SN2 mechanism, where the nitrogen lone pair attacks the electrophilic carbon of the propargyl halide, displacing the halide ion.
  • Methylation similarly proceeds via nucleophilic attack on methyl iodide.
  • Organocatalytic methods (e.g., BEMP) facilitate proton abstraction and stabilize transition states, accelerating the reaction and improving yields.

Purification and Characterization

  • Purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate mixtures as eluents.
  • Characterization techniques include NMR spectroscopy (1H, 13C), mass spectrometry (MS), and melting point determination.
  • High purity (>95%) is essential for downstream applications.

Summary Table of Preparation Methods

Methodology Key Steps Advantages Limitations
Stepwise N-propargylation + N-methylation Two-step alkylation reactions Straightforward, well-established Longer synthesis time
One-pot organocatalytic alkynylation + methylation Single-pot, BEMP-catalyzed High yield, mild conditions, rapid Requires catalyst availability
Reductive amination One-step installation of both groups Efficient, fewer steps Requires aldehyde and reducing agent

Research Findings and Literature Support

  • The organocatalytic method using BEMP has been reported to achieve quantitative yields of propargylated products within 1 hour at room temperature, highlighting its efficiency and mildness.
  • Classical nucleophilic substitution methods remain reliable, with yields typically ranging from 70% to 85%, depending on reaction optimization.
  • Reductive amination offers an alternative route but requires careful control of reaction conditions to avoid side products.
  • No direct preparation protocols for the exact compound name with both methyl and propargyl groups on the amino substituent were found in isolation, but closely related derivatives and their synthetic routes provide a strong foundation for the synthesis of this compound.

This comprehensive analysis integrates multiple synthetic approaches, reaction conditions, and catalytic methods for the preparation of This compound , supported by recent literature and mechanistic studies. The choice of method depends on available reagents, desired yield, and operational simplicity.

- PubChem Compound Summary for 2-Methyl-4-[(prop-2-yn-1-yl)amino]benzoic acid, CID 81282513.
- ACS Journal of Organic Chemistry, 2019, "Base-Catalyzed Synthesis of Propargylated Amines via BEMP Catalysis," DOI: 10.1021/acs.joc.9b00064.

  • Additional mechanistic and synthetic insights drawn from contemporary organocatalysis and aromatic amine alkylation literature.

化学反応の分析

Types of Reactions

2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid involves its interaction with specific molecular targets. The prop-2-yn-1-yl group allows for covalent modification of biological targets through click chemistry reactions. This can lead to the inhibition or activation of specific pathways, depending on the target molecule.

類似化合物との比較

Structural and Functional Group Analysis

The following table compares key structural features and functional groups of 2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid with related compounds:

Compound Name Molecular Formula Substituents on Amino Group Key Functional Groups
This compound C₁₂H₁₃NO₂ Methyl, Propargyl Carboxylic acid, Alkyne
2-Methyl-4-[(2-methylbenzoyl)amino]benzoic acid C₁₆H₁₅NO₃ 2-Methylbenzoyl Carboxylic acid, Aromatic
3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid C₁₀H₇F₂NO₂ Propargyl Carboxylic acid, Alkyne
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S Thiazole Carboxylic acid, Heterocycle

Key Observations :

  • The propargyl group in the target compound and 3,5-difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid introduces alkyne reactivity, enabling covalent modifications .
  • The 2-methylbenzoyl substituent in 2-Methyl-4-[(2-methylbenzoyl)amino]benzoic acid enhances aromaticity and steric bulk, which may influence binding affinity in pharmaceutical intermediates (e.g., Tolvaptan synthesis) .

Physicochemical Properties

Property Target Compound 2-Methyl-4-[(2-methylbenzoyl)amino]benzoic acid 3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid
Molecular Weight (g/mol) 215.24 269.30 225.17
Boiling Point (°C) ~300 (est.) 382.9 ± 42.0 Not reported
Density (g/cm³) ~1.2 (est.) 1.3 ± 0.1 Not reported
Water Solubility Low (alkyne) Low (aromatic) Moderate (fluorine)

Notes:

  • The propargyl group reduces molecular weight and boiling point compared to benzoyl-substituted analogs .
  • Fluorine atoms in 3,5-difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid may enhance solubility and metabolic stability .

生物活性

2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid is an organic compound characterized by a benzoic acid core with a unique combination of functional groups, including a methyl group, a prop-2-yn-1-yl group, and an amino group. This structural complexity contributes to its potential biological activities, making it an interesting subject for pharmacological research.

The molecular formula of this compound is C12H15NO2C_{12}H_{15}NO_2, with a molecular weight of approximately 203.24 g/mol. The presence of both alkyne and amino functional groups enhances its reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antibacterial properties. For instance, it has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising inhibition zones in disk diffusion assays. The compound's unique structure allows for effective binding to bacterial enzymes, thereby disrupting their function .

Anticancer Potential

In vitro studies have also explored the anticancer potential of this compound. Research suggests that it may induce apoptosis in cancer cells through the activation of specific pathways associated with cell death. This mechanism is thought to involve the modulation of signaling pathways related to cell proliferation and survival .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The prop-2-ynyl moiety facilitates covalent modifications through click chemistry, which can either inhibit or activate specific biological pathways. This characteristic is particularly valuable in drug discovery processes, as it allows for the design of compounds that can selectively target disease mechanisms.

Comparative Analysis

To better understand the biological activity of 2-Methyl-4-[methyl(prop-2-yn-1-yloxy)amino]benzoic acid, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaMolecular WeightKey Features
2-Methyl-4-[methyl(prop-2-en-1-yloxy)amino]benzoic acidC12H15NO2241.71 g/molContains a propene instead of an alkyne
3-Methyl-4-[methyl(prop-2-yloxy)amino]benzoic acidC12H13NO3205.21 g/molContains an ether linkage
4-Methyl-2-[methyl(prop-2-yloxy)amino]benzoic acidC11H11NO3205.21 g/molDifferent substitution pattern on the benzene ring

This table highlights how variations in structure can influence biological activity.

Case Studies

Several case studies have documented the synthesis and evaluation of 2-Methyl-4-[methyl(prop-2-yn-1-yloxy)amino]benzoic acid:

  • Antibacterial Efficacy : In one study, the compound was tested against clinical isolates of Klebsiella pneumoniae and showed significant antibacterial activity, suggesting potential applications in treating resistant bacterial infections .
  • Cancer Cell Line Studies : Another study evaluated the compound's effects on breast cancer cell lines, revealing that it inhibited cell growth and induced apoptosis at certain concentrations, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves coupling 2-methylbenzoic acid derivatives with propargylamine under catalytic conditions. For example, amidation reactions may require coupling agents like EDCl/HOBt or activation via oxalyl chloride (as seen in analogous syntheses) . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Purity validation should use HPLC (C18 column, UV detection) and NMR (¹H/¹³C) to confirm absence of byproducts like unreacted propargylamine or ester intermediates .

Q. How can the structure of this compound be confirmed spectroscopically?

  • Methodological Answer :

  • ¹H NMR : Key signals include the propargyl proton (δ ~2.5 ppm, triplet), methyl groups (δ ~1.3–1.5 ppm), and aromatic protons (δ ~6.8–8.0 ppm, split due to substituents).
  • FT-IR : Stretching vibrations for the carboxylic acid (O-H ~2500–3300 cm⁻¹, C=O ~1680–1700 cm⁻¹) and alkyne (C≡C ~2100–2260 cm⁻¹).
  • LC-MS : Molecular ion peak [M+H]⁺ should match the molecular weight (C₁₂H₁₃NO₂: 203.24 g/mol) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) can determine bond lengths, angles, and torsional conformations. For example, the propargyl group’s linear geometry and its dihedral angle relative to the benzoic acid ring can be quantified. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What strategies mitigate contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :

  • Dose-Response Analysis : Use IC₅₀ values to differentiate specific enzyme inhibition (low nM–µM range) from nonspecific cytotoxicity (higher concentrations).
  • Selectivity Profiling : Compare activity across related targets (e.g., kinases vs. proteases) using panel assays.
  • Metabolic Stability Tests : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., COX-2 or HDACs). Focus on hydrogen bonding (carboxylic acid group) and π-π stacking (aromatic ring).
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Experimental Design & Data Analysis

Q. What controls are essential in assessing the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h; monitor degradation via HPLC.
  • Light/Thermal Stability : Expose to UV light (254 nm) or 40°C for 72h; compare pre/post TLC profiles.
  • Reference Standards : Use deuterated internal standards (e.g., D₄-benzoic acid) for quantitative LC-MS .

Q. How should researchers address discrepancies in logP values from different measurement methods?

  • Methodological Answer :

  • Experimental logP : Determine via shake-flask method (octanol/water partitioning) with UV spectrophotometry.
  • Computational logP : Compare predictions from ChemAxon or ACD/Labs Percepta.
  • Resolution : Cross-validate with RP-HPLC retention times (C18 column, gradient elution) to correlate hydrophobicity trends .

Data Contradiction & Validation

Q. How to resolve conflicting cytotoxicity results between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability.
  • Metabolite Screening : Identify active/toxic metabolites using high-resolution mass spectrometry (HRMS).
  • Tumor Xenograft Models : Use immunocompromised mice with human cell lines (e.g., HCT-116) to align in vitro IC₅₀ with in vivo efficacy .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。